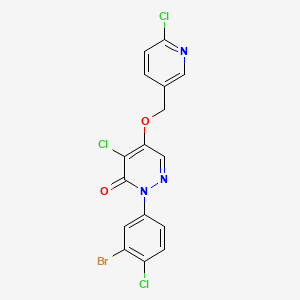
9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- is a complex tricyclic compound belonging to the class of pyrrolo[1,4]benzodiazepines. These compounds are known for their diverse biological activities, including anticancer and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,4]benzodiazepines typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common method is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. Their unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, these compounds are studied for their interaction with DNA and proteins. They have been shown to bind to DNA, inhibiting the replication of cancer cells .
Medicine
Medically, these compounds are explored for their potential as anticancer and antiviral agents. Their ability to interact with molecular targets makes them promising candidates for drug development .
Industry
Industrially, these compounds are used in the development of new materials and as intermediates in the synthesis of other biologically active compounds .
Mécanisme D'action
The mechanism of action of 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- involves binding to DNA and inhibiting its replication. This interaction disrupts the normal function of cancer cells, leading to cell death. The compound also interacts with various proteins, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,1-c][1,4]benzodiazepines: Known for their anticancer activity.
Pyrrolo[1,2-a][1,4]benzodiazepines: Studied for their antiviral properties.
Pyrrolo[1,2-d][1,4]benzodiazepines: Found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors.
Uniqueness
The uniqueness of 9H-(1,4)Diazepino(7,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14-dione, 12,13,15,15a-tetrahydro- lies in its specific tricyclic structure, which allows for a wide range of biological activities. Its ability to interact with DNA and proteins makes it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
144109-22-8 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
6,14,17-triazatetracyclo[12.5.0.02,6.07,12]nonadeca-2,4,7,9,11-pentaene-15,18-dione |
InChI |
InChI=1S/C16H15N3O2/c20-15-8-14-13-6-3-7-18(13)12-5-2-1-4-11(12)10-19(14)16(21)9-17-15/h1-7,14H,8-10H2,(H,17,20) |
Clé InChI |
LXQFMYJYZUWLIF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


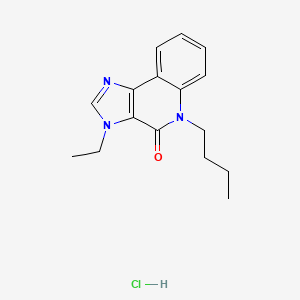
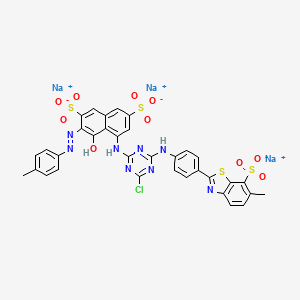
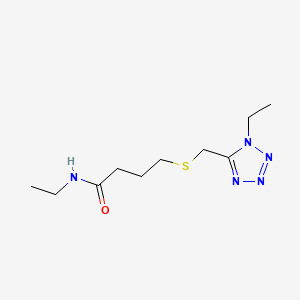


![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
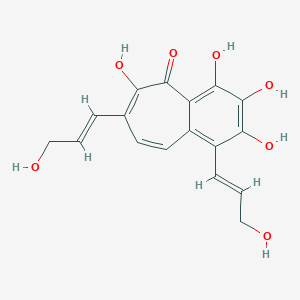
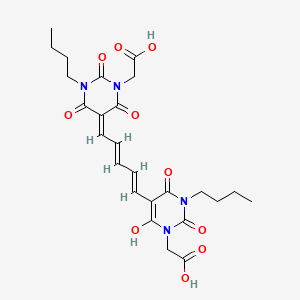
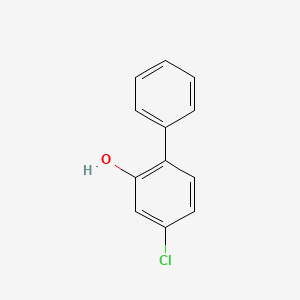

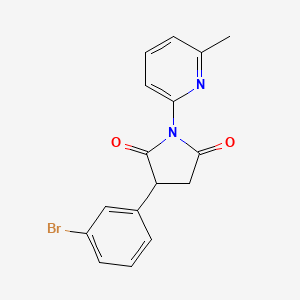
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
